molecular formula C20H16N2 B14178296 1H-Benzimidazole, 1-methyl-5,6-diphenyl- CAS No. 848819-72-7

1H-Benzimidazole, 1-methyl-5,6-diphenyl-

Cat. No.: B14178296
CAS No.: 848819-72-7
M. Wt: 284.4 g/mol
InChI Key: UQWGYYKJLWOPEW-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-methyl-5,6-diphenyl- is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-methyl-5,6-diphenyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-5,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1H-Benzimidazole, 1-methyl-5,6-diphenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-methyl-5,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

  • 1H-Benzimidazole, 5-methyl-
  • 1H-Benzimidazole, 6-chlorophenyl-
  • 1H-Benzimidazole, 2-substituted derivatives

Comparison: 1H-Benzimidazole, 1-methyl-5,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

848819-72-7

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-methyl-5,6-diphenylbenzimidazole

InChI

InChI=1S/C20H16N2/c1-22-14-21-19-12-17(15-8-4-2-5-9-15)18(13-20(19)22)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

UQWGYYKJLWOPEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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